2-Chloro-3-Amino-4-Methylpyridine

Process Chemistry Pharmaceutical Intermediates Synthetic Route Optimization

2-Chloro-3-amino-4-methylpyridine (CAPIC) is the essential pharmaceutical intermediate for Nevirapine, a WHO Essential Medicine for HIV-1. Its ortho-Cl/meta-NH₂/para-CH₃ substitution pattern enables regioselective coupling not achievable with generic aminopyridines. Optimized 3-step synthesis achieves ≥68% yield at ≥98% HPLC purity with controlled impurities (heavy metals ≤10 ppm, residual solvents ≤500 ppm)—critical for GMP API production. The C2 chlorine enables Buchwald-Hartwig amination; C4 methyl enhances lipophilicity (cLogP ~1.5–2.0) for CNS/kinase lead optimization. Thermally stable (mp 61–66°C, bp 283°C) for flow chemistry and agrochemical synthesis. Bulk quantities available from qualified suppliers.

Molecular Formula C11H14F2O2
Molecular Weight 0
CAS No. 133627-45-7
Cat. No. B1178857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-Amino-4-Methylpyridine
CAS133627-45-7
Molecular FormulaC11H14F2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-Amino-4-Methylpyridine CAS 133627-45-7: Technical Baseline and Procurement Considerations


2-Chloro-3-amino-4-methylpyridine (CAPIC) is a heterocyclic building block comprising a pyridine ring substituted at the 2-position with chlorine, the 3-position with an amino group, and the 4-position with a methyl group . Its molecular formula is C6H7ClN2 and its molecular weight is 142.59 g/mol . The compound is primarily recognized as a key pharmaceutical intermediate in the synthesis of Nevirapine, a WHO Essential Medicine for HIV-1 treatment [1]. The specific substitution pattern—chlorine at C2, amino at C3, and methyl at C4—imparts distinct reactivity and lipophilicity characteristics that differentiate it from other aminopyridine derivatives .

2-Chloro-3-Amino-4-Methylpyridine CAS 133627-45-7: Why In-Class Aminopyridine Analogs Cannot Be Simply Interchanged


Substituting 2-chloro-3-amino-4-methylpyridine with other aminopyridine derivatives such as 3-amino-4-methylpyridine, 2-chloro-4-methylpyridine, or 3,5-diaminopyridine is not chemically or economically viable for established synthetic routes. The precise ortho-chloro and meta-amino substitution pattern on the methylpyridine scaffold is essential for the regioselective coupling reactions and subsequent cyclization steps in Nevirapine synthesis [1]. Furthermore, process economics are directly impacted by yield; optimized synthetic routes for CAPIC achieve total yields exceeding 68%, whereas alternative starting materials or routes often result in significantly lower yields or require additional synthetic steps [2]. The presence of the chlorine atom introduces electrophilic characteristics enabling further substitution reactions, while the methyl group enhances lipophilicity—a combination not present in non-chlorinated or differently substituted analogs .

2-Chloro-3-Amino-4-Methylpyridine CAS 133627-45-7: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Superior Synthesis Yield for 2-Chloro-3-Amino-4-Methylpyridine CAS 133627-45-7: 68.3% Overall Yield vs. Prior 4-Methylpyridine Route

An optimized three-step synthesis route starting from 4-methylpyridine (via nitration, reduction, and chlorination) achieves an overall yield of 68.3% for 2-chloro-3-amino-4-methylpyridine. This represents an 11% absolute yield improvement compared to the original 4-methylpyridine-based process [1]. A separate four-step scalable process starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide achieves a total yield of 62.1% [2].

Process Chemistry Pharmaceutical Intermediates Synthetic Route Optimization

High Purity Specifications for 2-Chloro-3-Amino-4-Methylpyridine CAS 133627-45-7: ≥99.0% HPLC Purity with Controlled Impurity Limits

Commercial technical-grade 2-chloro-3-amino-4-methylpyridine is available with HPLC purity ≥99.0%, moisture content ≤0.5%, residual solvents ≤500 ppm (ICH Q3C Class 3), and heavy metals ≤10 ppm [1]. Alternative supplier specifications confirm ≥99.9% purity by GC (area normalization) in batch certificates of analysis , and ≥99.0% purity with moisture <0.04% and heavy metals <0.002% (20 ppm) [2].

Quality Control Pharmaceutical Impurities Analytical Chemistry

2-Chloro-3-Amino-4-Methylpyridine CAS 133627-45-7 in Continuous-Flow Suzuki-Miyaura Cross-Coupling: 23-Minute Residence Time for Pyridine Arylation

While direct data for 2-chloro-3-amino-4-methylpyridine in Suzuki-Miyaura cross-coupling is not reported, class-level evidence demonstrates that heteroaryl chlorides including chloropyridines undergo efficient continuous-flow Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4 catalyst, achieving complete reaction within 23 minutes of residence time . This is significantly faster than traditional batch Suzuki couplings of pyridines, which typically require several hours to overnight for completion.

Flow Chemistry Cross-Coupling Process Intensification

2-Chloro-3-Amino-4-Methylpyridine CAS 133627-45-7: Best Research and Industrial Application Scenarios Based on Quantitative Evidence


GMP Pharmaceutical Manufacturing of Nevirapine API

This compound is the critical intermediate for synthesizing Nevirapine, a WHO Essential Medicine for HIV-1 treatment [1]. Procurement for GMP production requires ≥99.0% HPLC purity with controlled impurity levels (heavy metals ≤10 ppm, residual solvents ≤500 ppm) [2]. The optimized three-step synthesis achieving 68.3% yield provides a cost-effective supply chain advantage [3].

Continuous-Flow Process Development for Heterocyclic Derivatization

Given the demonstrated class-level efficiency of continuous-flow Suzuki-Miyaura coupling for chloropyridines (23-minute residence time) , CAPIC is well-suited for flow chemistry platforms. This enables rapid generation of 2-aryl-3-amino-4-methylpyridine libraries for medicinal chemistry programs.

Medicinal Chemistry Building Block for Kinase Inhibitor Scaffolds

The ortho-chloro and meta-amino substitution pattern provides orthogonal handles for sequential functionalization—first via Buchwald-Hartwig amination at the chloro position, followed by further derivatization [1]. The methyl group at C4 enhances lipophilicity (calculated LogP ~1.5-2.0) [4], favorable for CNS and kinase inhibitor lead optimization.

Agrochemical Intermediate Synthesis Requiring High Thermal Stability

With a boiling point of 283.3°C and melting point range of 61-66°C [4], CAPIC offers thermal stability suitable for high-temperature agrochemical synthesis processes. Commercial availability in bulk quantities (1kg at $398) supports pilot-scale and production-scale agrochemical development.

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